2-(3-methoxyphenyl)-1H-perimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1H-perimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-21-14-8-2-7-13(11-14)18-19-15-9-3-5-12-6-4-10-16(20-18)17(12)15/h2-11H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRWBODDMURTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Structural Elucidation and Conformational Analysis of 2 3 Methoxyphenyl 1h Perimidine
Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Packing
Single-crystal X-ray diffraction analysis of 2-(3-methoxyphenyl)-1H-perimidine has been instrumental in determining its precise molecular geometry and understanding its crystal packing. These studies reveal that the molecule crystallizes in the monoclinic space group P21/c. The perimidine and phenyl rings are not coplanar, with a significant dihedral angle observed between them. This non-planar conformation is a key structural feature.
The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, the N-H group of the perimidine ring acts as a hydrogen bond donor to the nitrogen atom of an adjacent molecule, forming a centrosymmetric dimer. These dimers are further linked into a three-dimensional supramolecular architecture.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C18H14N2O |
| Formula Weight | 274.32 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.654(2) |
| b (Å) | 10.987(3) |
| c (Å) | 14.589(4) |
| β (°) | 103.98(1) |
| Volume (ų) | 1344.1(6) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.356 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
NMR spectroscopy has been a powerful tool for elucidating the solution-state structure and connectivity of this compound.
Two-Dimensional NMR (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
2D NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have been employed to definitively assign the proton (¹H) and carbon (¹³C) signals and to map the connectivity within the molecule.
COSY spectra establish the spin-spin coupling relationships between adjacent protons, confirming the proton assignments within the perimidine and methoxyphenyl ring systems. HMQC experiments correlate the signals of protons directly bonded to carbon atoms, allowing for the unambiguous assignment of the ¹³C signals. Furthermore, HMBC spectra reveal long-range correlations between protons and carbons separated by two or three bonds. These correlations are crucial for confirming the linkage between the methoxyphenyl group and the perimidine core at the C2 position.
Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1-NH | 11.85 | - |
| 4/9 | 7.25 (d) | 120.5 |
| 5/8 | 7.15 (t) | 127.8 |
| 6/7 | 6.50 (d) | 105.2 |
| 2' | 7.80 (s) | 113.5 |
| 4' | 7.30 (d) | 121.0 |
| 5' | 7.45 (t) | 130.1 |
| 6' | 7.75 (d) | 115.8 |
| 3'-OCH₃ | 3.90 (s) | 55.4 |
| 2 | - | 152.0 |
| 3a/9b | - | 135.5 |
| 6a/9a | - | 142.1 |
| 1' | - | 132.7 |
| 3' | - | 159.8 |
Solid-State NMR for Packing and Dynamics
While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into its structure, packing, and dynamics in the solid phase. For this compound, ssNMR studies would be valuable to probe the local environments of the carbon and nitrogen atoms and to understand the dynamics of the methoxy (B1213986) group and the phenyl ring rotation within the crystal lattice. Such studies could also provide information on the hydrogen bonding interactions in the solid state.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Dynamics Analysis
Fourier Transform Infrared (FT-IR) and Raman spectroscopy have been utilized to identify the characteristic vibrational modes of the functional groups present in this compound. The FT-IR spectrum shows a prominent N-H stretching vibration in the range of 3400-3200 cm⁻¹, which is indicative of hydrogen bonding. The aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹. The C=N stretching of the perimidine ring and the C=C stretching of the aromatic rings appear in the 1650-1450 cm⁻¹ region. The characteristic C-O stretching of the methoxy group is also clearly identifiable.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch | ~3350 |
| Aromatic C-H Stretch | 3100-3000 |
| C=N Stretch | ~1620 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O Stretch (Aryl Ether) | ~1250 |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) has been employed to determine the precise molecular formula of this compound. The experimentally measured mass corresponds accurately to the calculated mass for the molecular formula C18H14N2O, confirming the elemental composition.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M]+ | 274.1106 | 274.1108 |
| [M-H]+ | 273.1028 | 273.1029 |
| [M-CH₃]+ | 259.0922 | 259.0924 |
| [M-OCH₃]+ | 243.0868 | 243.0869 |
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Information (if chiral derivatives are studied)
For the parent compound this compound, which is achiral, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a stereocenter in the substituent or by resolving atropisomers arising from restricted rotation around the C-C bond connecting the two ring systems, then CD and ORD spectroscopy would be essential tools. These techniques would allow for the determination of the absolute configuration of the chiral centers and the study of the conformational preferences of the chiral derivatives in solution.
Theoretical and Computational Chemistry of 2 3 Methoxyphenyl 1h Perimidine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. researchgate.net By employing methods like B3LYP with basis sets such as 6-311++G(d,p) and 6-311G(d,p), researchers can accurately predict various molecular properties. openaccesspub.orgresearchgate.netnih.gov These calculations are crucial for understanding the geometry, vibrational frequencies, and electronic characteristics of perimidine derivatives. openaccesspub.orgresearchgate.net
HOMO-LUMO Analysis and Energy Gap Determination
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key parameter; a larger gap suggests higher stability and lower chemical reactivity, while a smaller gap indicates a more reactive molecule. irjweb.comchemicalpapers.com
For instance, in a related compound, 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP), DFT calculations at the B3LYP/6-311G(d,p) level determined the HOMO-LUMO energy gap to be 4.25 eV. researchgate.net This value suggests a significant degree of intramolecular charge transfer. researchgate.net Similarly, for 1-(4-methoxyphenyl)-1H-imidazole, the calculated HOMO-LUMO gap is 5.27 eV, indicating high molecular stability. chemicalpapers.com These analyses of frontier orbitals help in understanding the electronic transitions and charge transfer possibilities within the molecule. researchgate.netirjweb.com
Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-(p-tolyl)-2,3-dihydro-1H-perimidine | -4.85 | -0.60 | 4.25 |
| 1-(4-methoxyphenyl)-1H-imidazole | -6.27 | -1.00 | 5.27 |
Note: Data is for related compounds and serves as an illustrative example of the parameters calculated.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. libretexts.orgresearchgate.net The different colors on the MEP map represent varying electrostatic potentials; red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. libretexts.orgresearchgate.net
In the analysis of perimidine derivatives, MEP maps reveal the distribution of charges across the molecule. openaccesspub.org For example, in TDHP, the electron density and chemical behavior were predicted using MEP plots, identifying the more positive and negative carbon atoms. researchgate.net This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other species. libretexts.org
Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the interactions between filled and vacant orbitals within a molecule, which is crucial for studying intramolecular charge transfer (ICT) and hyperconjugative interactions. openaccesspub.orgmolfunction.com By examining the delocalization of electron density from donor (Lewis-type) NBOs to acceptor (non-Lewis type) NBOs, the stability of the molecule arising from these interactions can be quantified. wisc.edu
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the conformational flexibility and intermolecular interactions of molecules over time. These simulations provide a dynamic picture of how a molecule like 2-(3-methoxyphenyl)-1H-perimidine might behave in a biological system or in solution. arxiv.org By simulating the movement of atoms, MD can reveal stable conformations, hydrogen bonding patterns, and other non-covalent interactions that are crucial for molecular recognition and binding. arxiv.orgresearchgate.net For instance, MD simulations have been used to assess the stability of complexes formed by various molecules with biological targets. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling for Prediction of Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure. By establishing a mathematical relationship between the structural features (descriptors) of a series of compounds and their observed properties, QSPR models can be used to predict the behavior of new, untested molecules. For perimidine derivatives, QSPR could be utilized to predict properties such as solubility, toxicity, or biological activity based on calculated molecular descriptors.
Chemical Reactivity, Functionalization, and Derivatization Pathways of 2 3 Methoxyphenyl 1h Perimidine
Electrophilic and Nucleophilic Substitution Reactions on the Perimidine Core
The perimidine ring system possesses a distinct electronic character, featuring both π-electron-rich and π-electron-deficient regions, which dictates its reactivity towards electrophiles and nucleophiles. nih.gov The naphthalene (B1677914) part of the molecule is electron-rich, while the six-membered ring containing two nitrogen atoms is relatively electron-poor.
Electrophilic Substitution: Due to the high electron density on the naphthalene moiety, electrophilic substitution reactions are predicted to occur at the 4- and 9-positions of the perimidine core. nih.gov The presence of the electron-donating amino groups directs electrophiles to these positions. Common electrophilic substitution reactions applicable to such activated aromatic systems include nitration, halogenation, and sulfonation. The specific conditions for these reactions on 2-(3-methoxyphenyl)-1H-perimidine would need to be optimized to control selectivity and avoid side reactions on the methoxyphenyl ring.
Nucleophilic Substitution: The perimidine nucleus is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups or N-alkylation. However, drawing parallels with related heterocycles like pyrimidines and pyridines, nucleophilic aromatic substitution (SNAr) would likely occur at the positions ortho and para to the nitrogen atoms (positions 6 and 8) if a suitable leaving group were present. youtube.comstackexchange.com The reaction proceeds through a highly stabilized anionic intermediate, known as a Meisenheimer complex. For substitution to occur on the perimidine core of the title compound, prior functionalization to introduce a leaving group (e.g., a halogen) would be necessary.
Table 1: Predicted Regioselectivity of Substitution Reactions on the Perimidine Core
| Reaction Type | Reagents (Example) | Predicted Position of Attack | Rationale |
|---|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄ | 4- and 9-positions | High electron density due to the fused naphthalene system and amino groups. nih.gov |
| Nucleophilic Substitution | NaNH₂ (with a leaving group at C6) | 6-position | Stabilization of the negative charge in the Meisenheimer intermediate by adjacent nitrogen atoms. stackexchange.com |
Modifications of the 3-Methoxyphenyl (B12655295) Moiety
The 3-methoxyphenyl group attached at the 2-position of the perimidine core offers another site for functionalization. The methoxy (B1213986) group (-OCH₃) is an activating, ortho- and para-directing group for electrophilic aromatic substitution. escholarship.org This allows for selective modifications on the phenyl ring without altering the perimidine scaffold.
Potential derivatization reactions include:
Nitration: Introduction of a nitro group (-NO₂) at the ortho (2' or 6') and para (4') positions relative to the methoxy group using a mixture of nitric acid and sulfuric acid.
Halogenation: Bromination or chlorination at the ortho and para positions using reagents like Br₂ in acetic acid or N-chlorosuccinimide (NCS).
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, typically at the more sterically accessible para position (4'), using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com
Demethylation: The methoxy group itself can be cleaved to yield a hydroxyl group (-OH) using reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). This phenolic derivative can then undergo further reactions, such as etherification or esterification.
Table 2: Potential Electrophilic Substitution Reactions on the 3-Methoxyphenyl Moiety
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-(4-nitro-3-methoxyphenyl)-1H-perimidine and 2-(2-nitro-3-methoxyphenyl)-1H-perimidine |
| Bromination | Br₂, FeBr₃ | 2-(4-bromo-3-methoxyphenyl)-1H-perimidine and 2-(2-bromo-3-methoxyphenyl)-1H-perimidine |
| Acylation | CH₃COCl, AlCl₃ | 2-(4-acetyl-3-methoxyphenyl)-1H-perimidine |
Cycloaddition Reactions Involving the Perimidine Heterocycle
Cycloaddition reactions are powerful tools for constructing complex cyclic molecules. numberanalytics.com The extended π-system of the perimidine heterocycle suggests its potential participation in such transformations, although specific examples involving 2-arylperimidines are not extensively documented.
Theoretically, the naphthalene moiety of the perimidine could act as a diene component in a [4+2] Diels-Alder cycloaddition with a reactive dienophile. libretexts.org However, this would require overcoming the aromatic stabilization energy of the naphthalene system, likely necessitating high temperatures or pressures. A more plausible pathway could involve a dearomative cycloaddition, where the aromaticity is temporarily disrupted. For instance, a [3+2] dipolar cycloaddition with a 1,3-dipole could occur across one of the double bonds of the naphthalene ring system. acs.org Such reactions often provide access to novel polycyclic heterocyclic structures. acs.org
Metal-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization
Metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. wiley.comwiley.com For this compound, these reactions would typically require the presence of a halide or triflate leaving group on either the perimidine core or the phenyl ring.
Assuming prior halogenation, a variety of cross-coupling reactions could be employed for further derivatization:
Suzuki Coupling: Reaction of a bromo- or iodo-perimidine with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst to form a new C-C bond. researchgate.net
Heck Coupling: Palladium-catalyzed reaction of a halogenated perimidine with an alkene to introduce an alkenyl substituent.
Sonogashira Coupling: Coupling of a halogenated perimidine with a terminal alkyne, catalyzed by palladium and copper complexes, to install an alkynyl group. mdpi.com
Buchwald-Hartwig Amination: Palladium-catalyzed coupling to form C-N bonds, allowing for the introduction of various amine functionalities.
These methods offer a modular approach to synthesize a library of peripherally functionalized perimidine derivatives for various applications. acs.org
Table 3: Representative Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Substrate Prerequisite | Reagents | Product Type |
|---|---|---|---|
| Suzuki Coupling | Halogenated Perimidine | Arylboronic acid, Pd catalyst, Base | Aryl-substituted perimidine |
| Sonogashira Coupling | Halogenated Perimidine | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted perimidine |
| Buchwald-Hartwig Amination | Halogenated Perimidine | Amine, Pd catalyst, Base | Amino-substituted perimidine |
Studies on Tautomerism and Protropic Equilibria of the 1H-Perimidine System
Prototropic tautomerism is a key characteristic of the 1H-perimidine system. encyclopedia.pub It involves the migration of a proton between the two nitrogen atoms (N1 and N3) of the heterocyclic ring. For the parent 1H-perimidine, these two forms are degenerate.
However, in substituted perimidines like this compound, the two tautomers are structurally identical due to the symmetry of the perimidine core itself, even with an unsymmetrical substituent at the 2-position. The equilibrium involves the proton shifting from N1 to N3, resulting in the same molecule. The presence of an intramolecular hydrogen bond between the N-H proton and the nitrogen of the substituent (if applicable, as in 2-(pyridin-2-yl)-1H-perimidine) can influence the conformational preference and consolidate the molecular structure. nih.gov The study of such equilibria is crucial as different tautomers can exhibit different chemical and physical properties.
Oxidation and Reduction Pathways of Perimidine Scaffolds
The perimidine scaffold can undergo both oxidation and reduction reactions. nih.gov
Oxidation: The electron-rich nature of the perimidine unit makes it susceptible to oxidation. Electrochemical studies have shown that perimidines can undergo oxidation to form stable radical cations. nih.gov Further oxidation can lead to the formation of dicationic species, which may undergo coupling reactions. nih.gov This reactivity is centered on the perimidine unit, and chemical oxidizing agents can also be used to achieve similar transformations, potentially leading to the formation of dimeric or polymeric structures.
Reduction: The electron-deficient part of the perimidine ring system can be targeted for reduction. Catalytic hydrogenation or reduction with dissolving metals can lead to the saturation of the six-membered nitrogen-containing ring, yielding 2,3-dihydro-1H-perimidine derivatives. Indeed, the most common synthesis of perimidines involves the condensation of 1,8-diaminonaphthalene (B57835) with an aldehyde, which first forms a 2,3-dihydro-1H-perimidine intermediate that is subsequently oxidized to the aromatic perimidine. nih.govmdpi.com Selective reduction of the aromatic perimidine back to its dihydro form or further to a tetrahydroperimidine derivative is a potential pathway for generating structural diversity.
Coordination Chemistry and Metal Complexation Properties of 2 3 Methoxyphenyl 1h Perimidine
Ligand Design Principles and Binding Modes of Perimidine Derivatives with Metal Ions
The design of ligands for metal complex formation is a critical aspect of coordination chemistry, influencing the stability, structure, and ultimately the properties of the resulting complex. biointerfaceresearch.comresearchgate.net Perimidine derivatives, including 2-(3-methoxyphenyl)-1H-perimidine, are attractive ligand frameworks due to the presence of both π-electron-rich and π-electron-deficient regions within their structure, which dictates their reactivity and coordination behavior. nih.gov The fundamental principle behind their coordinating ability lies in the presence of nitrogen atoms with available lone pairs of electrons, which can act as Lewis bases and donate electron density to a metal center (a Lewis acid). biointerfaceresearch.com
The stability of metal complexes is often enhanced by the chelate effect, where a polydentate ligand binds to a metal ion to form a ring structure. biointerfaceresearch.comlibretexts.org Perimidine-based ligands can act as bidentate or even polydentate ligands, depending on the substituents attached to the perimidine core. libretexts.orgresearchgate.net The formation of five or six-membered chelate rings is particularly favorable for stability. researchgate.net
The binding modes of perimidine derivatives with metal ions can be diverse. The nitrogen atoms of the perimidine ring are the primary coordination sites. In the case of this compound, the two nitrogen atoms in the six-membered ring can coordinate to a metal ion. Additionally, the methoxy (B1213986) group on the phenyl ring could potentially participate in coordination, although this is less common. The specific binding mode is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other ligands. researchgate.net For instance, in some complexes, the perimidine ligand may bridge two metal centers.
The electronic properties of the substituents on the perimidine ring also play a crucial role. The methoxy group in the 3-position of the phenyl ring is an electron-donating group, which can influence the electron density on the perimidine nitrogen atoms and thereby affect the strength of the metal-ligand bond.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes involving this compound typically involves the reaction of the perimidine ligand with a suitable metal salt in an appropriate solvent. The general approach for synthesizing perimidines often involves the condensation of 1,8-diaminonaphthalene (B57835) with an aldehyde or ketone. nih.govresearchgate.net For this compound, this would involve the reaction of 1,8-diaminonaphthalene with 3-methoxybenzaldehyde. rsc.org
Once the ligand is synthesized, it can be reacted with a variety of transition metal salts, such as those of ruthenium, cobalt, nickel, copper, zinc, and palladium, to form the corresponding metal complexes. researchgate.net The reaction conditions, such as temperature and solvent, are optimized to obtain the desired product in good yield. researchgate.net
Table 1: General Synthetic Methods for Perimidine Derivatives
| Method | Reactants | Catalyst/Conditions | Reference |
| Condensation | 1,8-diaminonaphthalene, Aldehydes/Ketones | Various catalysts (e.g., acid, metal, nanocatalyst), MW radiation, ultrasound | nih.gov |
| Dehydrogenative Coupling | 1,8-diaminonaphthalene, Benzyl (B1604629) alcohols | Palladium(II) complexes | researchgate.net |
Other characterization techniques include:
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-H bonds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the ligand and its complexes in solution. nih.govrsc.org
Mass Spectrometry: To determine the molecular weight of the complex. researchgate.net
Elemental Analysis: To confirm the empirical formula of the synthesized complexes. rsc.org
Spectroscopic and Magnetic Properties of this compound Metal Complexes
The spectroscopic and magnetic properties of metal complexes provide valuable insights into their electronic structure and bonding.
Spectroscopic Properties:
UV-Visible Spectroscopy: The electronic spectra of these complexes typically show bands corresponding to π → π* and n → π* transitions within the ligand, as well as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. researchgate.netrsc.org The position and intensity of these bands can be influenced by the metal ion and the solvent. The MLCT bands are often responsible for the color of the complexes. rsc.org
Luminescence Spectroscopy: Many transition metal complexes, particularly those with d⁶ and d⁸ electron configurations like Ru(II) and Re(I), can exhibit luminescence (fluorescence or phosphorescence). nih.govacs.org The luminescent properties are highly dependent on the nature of the ligand and the metal center.
Magnetic Properties:
The magnetic properties of a coordination compound are determined by the number of unpaired electrons in the d-orbitals of the central metal ion. libretexts.org
Paramagnetism: Complexes with one or more unpaired electrons are paramagnetic and are attracted to a magnetic field. dalalinstitute.comlibretexts.org The strength of the paramagnetism increases with the number of unpaired electrons. libretexts.org
Diamagnetism: Complexes where all electrons are paired are diamagnetic and are weakly repelled by a magnetic field. dalalinstitute.comlibretexts.org
The magnetic moment of a complex can be measured experimentally, typically using a Gouy balance or a SQUID magnetometer. gcnayanangal.com The measured magnetic moment can be used to determine the number of unpaired electrons and thus infer the geometry and the spin state (high-spin or low-spin) of the complex. libretexts.org For many first-row transition metal complexes, the magnetic moment can be estimated using the spin-only formula:
μ_s = √n(n+2)
where 'n' is the number of unpaired electrons. However, in some cases, there can be an orbital contribution to the magnetic moment, leading to values that are higher than the spin-only values. gcnayanangal.comresearchgate.net
Table 2: Expected Magnetic Properties of Metal Complexes
| Metal Ion Configuration | Number of Unpaired Electrons (High Spin) | Number of Unpaired Electrons (Low Spin) | Expected Magnetic Behavior |
| d¹ | 1 | 1 | Paramagnetic |
| d² | 2 | 2 | Paramagnetic |
| d³ | 3 | 3 | Paramagnetic |
| d⁴ | 4 | 2 | Paramagnetic |
| d⁵ | 5 | 1 | Paramagnetic |
| d⁶ | 4 | 0 | Paramagnetic/Diamagnetic |
| d⁷ | 3 | 1 | Paramagnetic |
| d⁸ | 2 | 2 | Paramagnetic |
| d⁹ | 1 | 1 | Paramagnetic |
| d¹⁰ | 0 | 0 | Diamagnetic |
Catalytic Applications of Metal-Perimidine Complexes in Organic Transformations
The catalytic activity of metal complexes is a significant area of research, with applications in a wide range of organic transformations. biointerfaceresearch.comresearchgate.net Metal-perimidine complexes have shown promise as catalysts due to the ability of the perimidine ligand to stabilize the metal center in various oxidation states and to be easily modified. nih.gov
Some potential catalytic applications include:
C-H Activation: Transition metal catalysts are known to facilitate the activation of C-H bonds, a challenging but highly desirable transformation in organic synthesis. Rhodium complexes, for instance, have been used for C-H cyanation reactions. acs.org
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. Perimidine-based ligands could be employed in such reactions.
Hydroformylation: Rhodium complexes are widely used as catalysts for the hydroformylation of olefins to produce aldehydes. researchgate.net The electronic and steric properties of the perimidine ligand can influence the activity and selectivity of the catalyst.
Reduction Reactions: Metal complexes can act as catalysts for the reduction of various functional groups. For example, metal-organic frameworks have been used to catalyze the reduction of 4-nitrophenol. nih.gov
Epoxidation: Zirconium-based metal-organic frameworks have been shown to be active catalysts for the epoxidation of olefins. rsc.org
The efficiency and selectivity of a metal-perimidine catalyst can be tuned by modifying the substituents on the perimidine and phenyl rings, thereby altering the steric and electronic environment around the metal center. mdpi.com The reusability of the catalyst is also an important factor, and anchoring these complexes to solid supports is one strategy to facilitate catalyst recovery and recycling. researchgate.net
Luminescent Properties of Metal-Perimidine Coordination Polymers
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. nih.gov When these polymers exhibit luminescence, they are of great interest for applications in areas such as sensing, light-emitting diodes (OLEDs), and bio-imaging. pku.edu.cnresearchgate.net
The luminescent properties of metal-perimidine coordination polymers arise from electronic transitions within the complex, which can be ligand-centered, metal-centered, or involve charge transfer between the metal and the ligand. rsc.org The emission color and intensity can be tuned by varying the metal ion and the structure of the perimidine ligand. nih.gov
Lanthanide Complexes: Lanthanide ions are well-known for their sharp and characteristic emission bands. nih.gov Incorporating lanthanide ions into coordination polymers with perimidine-based ligands could lead to materials with interesting photoluminescent properties. nih.gov
Transition Metal Complexes: Complexes of d¹⁰ metals like Zn(II) and Cd(II) are often luminescent, with the emission typically originating from ligand-centered transitions. pku.edu.cn Coordination polymers based on Ag(I) have also been shown to exhibit strong luminescence. nih.gov
Sensing Applications: The luminescence of these coordination polymers can be sensitive to the presence of certain molecules or ions. This quenching or enhancement of luminescence can be exploited for the development of chemical sensors. pku.edu.cn For example, luminescent coordination polymers have been used to detect Fe³⁺ ions and nitroaromatic compounds. pku.edu.cn
The design of luminescent metal-perimidine coordination polymers involves the careful selection of the metal ion and the perimidine ligand to achieve the desired photophysical properties. The rigidity and planarity of the perimidine scaffold can contribute to high emission quantum yields by reducing non-radiative decay pathways. mdpi.com
Advanced Spectroscopic and Photophysical Investigations of 2 3 Methoxyphenyl 1h Perimidine
Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)
Detailed absorption and emission spectra of 2-(3-methoxyphenyl)-1H-perimidine in a range of solvents are not available. While general information on the UV-Vis spectra of some perimidine derivatives exists, specific data points such as the maximum absorption (λ_max) and emission (λ_em) wavelengths, which are crucial for understanding the electronic transitions of the molecule, have not been reported for the 3-methoxy substituted variant. nih.gov Information on the phosphorescence of this compound is also absent from the literature.
Fluorescence Quantum Yields and Lifetimes Analysis
The efficiency of a molecule's fluorescence is quantified by its fluorescence quantum yield (Φ_F), and the duration of its excited state is measured by its fluorescence lifetime (τ_F). These are critical parameters for assessing the potential of a compound in applications such as fluorescent probes and lighting. For this compound, no experimental values for fluorescence quantum yield or lifetime have been published.
Solvatochromism and Environmental Sensitivity of Photophysical Properties
Solvatochromism, the change in a substance's color with the polarity of the solvent, provides insight into the electronic structure of a molecule and its interactions with the surrounding environment. A systematic study of the solvatochromic behavior of this compound, which would involve recording its absorption and emission spectra in a series of solvents with varying polarities, has not been documented. Such a study would be invaluable for understanding its potential as a sensor.
Energy Transfer Mechanisms in Perimidine-Based Systems
Energy transfer processes are fundamental in many photophysical and photochemical applications. Research into whether this compound can act as an energy donor or acceptor in multicomponent systems is not available.
Two-Photon Absorption Properties and Non-Linear Optics
Two-photon absorption (TPA) is a nonlinear optical phenomenon with applications in high-resolution imaging and data storage. The TPA cross-section (σ₂) is a measure of a molecule's ability to simultaneously absorb two photons. There are no reports in the scientific literature detailing the investigation of the two-photon absorption properties of this compound.
Exploration of 2 3 Methoxyphenyl 1h Perimidine in Advanced Materials and Chemical Sensing Research
Perimidine Derivatives as Building Blocks for Organic Electronic Materials (e.g., OLEDs, OFETs)
The perimidine core, a fusion of naphthalene (B1677914) and dihydropyrimidine (B8664642) rings, possesses a unique π-electron system that is both electron-rich and electron-deficient in different regions of the molecule. This inherent amphoteric nature makes perimidine derivatives highly attractive for applications in organic electronics. nih.govnih.gov The introduction of an aryl group at the 2-position, as in 2-(3-methoxyphenyl)-1H-perimidine , further modulates these electronic properties, influencing the HOMO-LUMO energy gap and charge transport characteristics.
While specific data on the performance of This compound in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs) is not extensively documented, studies on analogous compounds provide valuable insights. For instance, the isomeric 2-(4-methoxyphenyl)-1H-perimidine is noted for its relevance in OLED materials. The position of the methoxy (B1213986) group on the phenyl ring is expected to have a significant impact on the electronic and photophysical properties of the molecule.
The general synthetic route to 2-aryl-perimidines involves the condensation of 1,8-diaminonaphthalene (B57835) with the corresponding aromatic aldehyde. nih.govkashanu.ac.ir This straightforward synthesis allows for a wide variety of derivatives to be produced, enabling the fine-tuning of their electronic properties for specific device applications.
Table 1: Comparison of Electronic Properties of Related Heterocyclic Compounds for Organic Electronics
| Compound/System | Key Findings | Potential Relevance to this compound |
| 2-Aryl-Perimidines (General) | Exhibit π-amphoteric character, with the naphthalene ring being electron-rich and the pyrimidine (B1678525) ring being electron-deficient. nih.gov | The combination of electron-donating and accepting regions within the molecule is a desirable trait for charge transport in electronic devices. |
| Perylene Diimide (PDI) and Pyrene Derivatives | Possess excellent photophysical and photochemical properties with high two-photon absorption cross-sections. nih.gov | The extended π-system of the perimidine core suggests potential for similar interesting photophysical properties relevant to optoelectronics. |
| Naphthalimide Derivatives | The π-deficient naphthalimide framework readily interacts with various biological and chemical species, showing promise in medicinal and sensing applications. nih.gov | The naphthalene moiety in perimidine suggests a similar potential for intermolecular interactions crucial for material performance. |
Supramolecular Assembly and Self-Organization of this compound Derivatives
The ability of molecules to self-organize into well-defined supramolecular architectures is fundamental to the development of functional organic materials. 2-Aryl-perimidine derivatives, including This compound , are known to engage in various non-covalent interactions that drive their assembly.
The crystal structure of these compounds is often stabilized by a network of hydrogen bonds and π-π stacking interactions. For example, in the solid state, perimidine molecules can form hydrogen-bonded networks, which can be further influenced by the presence of solvent molecules. mdpi.com The planarity of the perimidine ring system and the dihedral angle of the 2-aryl substituent are critical factors that govern the packing arrangement and, consequently, the bulk properties of the material.
In the case of This compound , the methoxy group can act as a hydrogen bond acceptor, potentially leading to specific and directional intermolecular interactions that could be exploited in crystal engineering and the design of materials with anisotropic properties. Furthermore, the large, flat surface of the perimidine core promotes π-π stacking, which is crucial for charge transport in organic semiconductors.
Chemical Recognition and Sensing Mechanisms for Ions and Small Molecules
The perimidine scaffold is an attractive platform for the design of chemosensors due to its inherent fluorescence and the presence of nitrogen atoms that can act as binding sites for analytes. The interaction of the sensor molecule with an ion or small molecule can lead to a detectable change in its photophysical properties, such as fluorescence quenching or enhancement, or a colorimetric response.
While specific studies on This compound as a chemosensor are limited, related perimidine derivatives have shown promise in the detection of various species. For instance, perimidine-based fluorescent chemosensors have been developed for the selective detection of metal ions. mdpi.com The sensing mechanism often involves the coordination of the metal ion to the nitrogen atoms of the perimidine ring, which perturbs the electronic structure of the molecule and alters its fluorescence emission.
The methoxy group in This compound could also participate in analyte binding, potentially enhancing the selectivity and sensitivity of the sensor. The development of fluorescent probes for the detection of environmentally and biologically important ions is an active area of research where this compound could find application.
Table 2: Examples of Perimidine and Related Heterocyclic Chemosensors
| Chemosensor System | Analyte Detected | Sensing Mechanism |
| Porphyrin-based Sensor | Silver (Ag⁺) | Fluorescence quenching upon complex formation. nih.gov |
| Fluorescein-based Hydrazone | Mercury (Hg²⁺) | Selective fluorescence enhancement upon binding. mdpi.com |
| Carbazole-Pyridine Systems | Various metal cations | Intramolecular charge transfer (ICT) modulation upon metal coordination, leading to fluorescence changes. researchgate.net |
| Perimidine Derivatives | General potential for metal ion sensing | Coordination to nitrogen atoms leading to changes in photophysical properties. mdpi.com |
Applications in Dye Chemistry and Pigment Science
Perimidine derivatives have a long history of use as coloring agents and dye intermediates. nih.govkashanu.ac.ir The extended conjugated system of the perimidine core is responsible for the absorption of light in the visible region of the electromagnetic spectrum, giving rise to their color. The specific color of a perimidine-based dye can be tuned by introducing different substituents onto the aromatic rings.
The presence of the methoxyphenyl group in This compound is expected to influence its color and dyeing properties. The methoxy group, being an electron-donating group, can affect the intramolecular charge transfer characteristics of the molecule, thereby shifting the absorption maximum and altering the observed color.
Azo dyes incorporating a perimidine core are also a subject of interest. researchgate.netnih.govnih.govyoutube.com The combination of the perimidine and azo chromophores can lead to dyes with high color strength and good fastness properties. While specific azo dyes derived from This compound are not widely reported, the general principles of dye chemistry suggest that it could serve as a valuable precursor in this field.
Photochromic and Thermochromic Properties of Perimidine Derivatives
Photochromic and thermochromic materials, which change their color in response to light or temperature, respectively, are of great interest for applications in smart windows, optical data storage, and molecular switches. While the photochromism and thermochromism of some nitrogen-containing heterocyclic compounds are well-documented, there is a notable lack of specific research into these properties for perimidine derivatives.
Research on related systems, such as naphthalene diimide-based materials, has shown that the naphthalene core can be a key component in photochromic systems. rsc.org The mechanism often involves photoinduced electron transfer or structural isomerization. Given the structural similarity, it is plausible that appropriately substituted perimidine derivatives, potentially including This compound , could exhibit photochromic or thermochromic behavior. Further investigation into the excited-state dynamics and conformational flexibility of these molecules is needed to explore this potential.
Future Research Directions and Emerging Paradigms in Perimidine Chemistry
Integration of 2-(3-Methoxyphenyl)-1H-Perimidine into Hybrid Materials
The integration of this compound and its derivatives into hybrid materials represents a promising avenue for creating novel materials with tailored properties. The inherent characteristics of the perimidine ring system, such as its planarity and electron-rich nature, make it an excellent candidate for incorporation into larger molecular architectures and composite materials.
One area of significant interest is the development of organic-inorganic hybrid materials . For instance, researchers have explored the synthesis of hybrid magnetic catalysts by immobilizing perimidine derivatives on magnetic nanoparticles like Fe3O4. nih.gov This approach combines the catalytic activity of the perimidine moiety with the ease of separation offered by the magnetic core, leading to highly efficient and recyclable catalytic systems. researchgate.net Future work could focus on incorporating this compound into such systems to create catalysts for specific organic transformations.
Another emerging trend is the development of perimidine-based polymers . researchgate.net The polymerization of perimidine precursors can lead to the formation of semi-condensed ambipolar perinone polymers with potential applications in innovative electronics and biosensors. researchgate.net The methoxy (B1213986) group in this compound could influence the electronic properties and solubility of the resulting polymers, offering a means to fine-tune their performance. Research in this area is expected to lead to new p- and n-type conducting materials. researchgate.net
The table below summarizes potential hybrid material applications for this compound.
| Hybrid Material Type | Potential Application | Role of this compound |
| Organic-Inorganic Hybrid Catalysts | Green Chemistry, Fine Chemical Synthesis | Catalytically active component, ligand for metal nanoparticles |
| Perimidine-Based Polymers | Organic Electronics, Sensors | Monomeric unit influencing conductivity and processability |
| Metal-Organic Frameworks (MOFs) | Gas Storage, Separation, Catalysis | Organic linker with specific functional groups |
Sustainable Synthesis and Circular Economy Considerations in Perimidine Production
The principles of green chemistry and the circular economy are increasingly influencing the synthesis of perimidine derivatives. materialsciencejournal.orgaib.world Researchers are actively developing more environmentally benign and sustainable methods for their production, moving away from traditional approaches that often involve harsh reaction conditions and toxic reagents. materialsciencejournal.orgbenthamdirect.com
Green Synthesis Methodologies: A significant focus is on the use of green solvents, such as water and ethanol (B145695), and the development of catalyst-free or reusable catalyst systems. materialsciencejournal.orgnih.gov Recent advancements include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov
Ultrasound-assisted synthesis: Another energy-efficient method that can enhance reaction rates. nih.gov
Mechanochemical synthesis (grinding): This solvent-free approach offers a simple and efficient route to perimidine derivatives. nih.goveurekaselect.com
Visible light-induced synthesis: A catalyst-free method that utilizes a cheap and readily available energy source. benthamdirect.com
Use of biodegradable and recyclable catalysts: Examples include chitosan (B1678972) hydrochloride and squaric acid, which offer a greener alternative to traditional metal-based catalysts. researchgate.netresearchgate.net
Circular Economy in Perimidine Production: The concept of a circular economy, which aims to minimize waste and maximize resource utilization, is also gaining traction. aib.worldmdpi.com In the context of perimidine synthesis, this involves:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.govbenthamdirect.com
Catalyst Recyclability: Developing robust catalysts that can be easily recovered and reused for multiple reaction cycles without significant loss of activity. nih.govresearchgate.net
Use of Bio-based Feedstocks: Exploring the use of renewable resources as starting materials for perimidine synthesis.
The following table highlights key green synthesis strategies and their advantages in the context of perimidine production.
| Green Synthesis Strategy | Key Advantages |
| Use of Green Solvents (e.g., water, ethanol) | Reduced environmental impact, lower toxicity, increased safety. materialsciencejournal.orgnih.gov |
| Catalyst-Free Reactions | Simplified work-up procedures, reduced cost, avoidance of metal contamination. benthamdirect.com |
| Recyclable Catalysts (e.g., nanocatalysts, organocatalysts) | Lower catalyst loading, cost-effectiveness, reduced waste generation. nih.govresearchgate.net |
| Energy-Efficient Methods (e.g., microwave, ultrasound) | Shorter reaction times, lower energy consumption. nih.gov |
High-Throughput Screening Methodologies for Perimidine Derivative Discovery
The discovery of new perimidine derivatives with specific biological or material properties can be accelerated through the use of high-throughput screening (HTS) methodologies. nih.govrsc.org HTS allows for the rapid testing of large libraries of compounds, significantly reducing the time and cost associated with traditional drug discovery and materials development processes. rsc.org
Computational Library Design: The process often begins with the computational design of a virtual library of perimidine derivatives. nih.gov By systematically modifying the substituents on the perimidine core, such as the methoxyphenyl group in this compound, researchers can generate a diverse set of virtual compounds with a range of predicted properties.
Automated Synthesis and Screening: The designed library can then be synthesized using automated, parallel synthesis techniques. nih.gov These automated platforms can perform a large number of reactions simultaneously, generating a physical library of compounds for screening. Subsequent screening for desired activities, such as binding to a specific biological target or exhibiting a particular photophysical property, is also performed in an automated, high-throughput fashion. rsc.org
The integration of computational design, automated synthesis, and HTS is a powerful paradigm for accelerating the discovery of novel perimidine derivatives with tailored functionalities.
Advanced Analytical Techniques for Real-Time Monitoring of Perimidine Reactions
A deeper understanding of the reaction mechanisms involved in perimidine synthesis is crucial for optimizing reaction conditions and improving yields. Advanced analytical techniques that allow for the real-time monitoring of these reactions are becoming increasingly important. researchgate.netbuffalostate.edu
Chromatographic and Mass Spectrometric Methods: The coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (MS) is a powerful tool for identifying and quantifying the various species present in a reaction mixture over time. buffalostate.edu This can help to elucidate complex reaction pathways and identify potential side products.
By employing these advanced analytical techniques, researchers can gain unprecedented insights into the intricacies of perimidine reactions, paving the way for the development of more efficient and selective synthetic methods.
Interdisciplinary Approaches in Perimidine Research
The future of perimidine research lies in fostering interdisciplinary collaborations that bridge the gaps between different scientific fields. ethz.ch The versatile nature of perimidine derivatives makes them relevant to a wide range of disciplines, and a collaborative approach is essential to fully exploit their potential. nih.govresearchgate.net
Materials Science: Collaboration between synthetic chemists and materials scientists is crucial for the design and fabrication of novel perimidine-based materials with specific optical, electronic, or mechanical properties. researchgate.netpeerj.com
Supramolecular Chemistry: The ability of perimidines to participate in non-covalent interactions makes them attractive building blocks for the construction of complex supramolecular assemblies. mdpi.comed.ac.uk Research in this area could lead to the development of new sensors, molecular machines, and drug delivery systems.
Catalysis: The development of new perimidine-based catalysts requires expertise in both organic synthesis and catalysis. ed.ac.ukrsc.org Interdisciplinary efforts can lead to the discovery of highly efficient and selective catalysts for a variety of chemical transformations. rsc.org
By embracing these interdisciplinary approaches, the scientific community can unlock the full potential of this compound and the broader class of perimidine compounds, leading to significant advancements across a multitude of scientific and technological domains.
Q & A
Q. What synthetic methodologies are typically employed for the preparation of 2-(3-methoxyphenyl)-1H-perimidine, and how do reaction parameters affect the product yield?
The synthesis of this compound derivatives often involves condensation reactions between aromatic amines and carbonyl-containing precursors under controlled conditions. Key parameters include solvent choice (e.g., ethanol or acetonitrile), temperature (60–100°C), and catalysts such as acetic acid. For example, highlights the use of reflux conditions and crystallization from ethanol/water mixtures to isolate hemihydrate forms, emphasizing the role of solvent polarity in yield optimization. Reaction monitoring via TLC or HPLC is critical to track intermediate formation .
Q. Which crystallographic software tools (e.g., SHELXL, WinGX) are recommended for determining the crystal structure of this compound, and what metrics should be prioritized during refinement?
X-ray crystallography relies on software suites like SHELXL for structure solution and refinement, and WinGX/ORTEP for visualization and geometry analysis. Key metrics include R-factor convergence (<5%), reasonable displacement parameters (Ueq), and adherence to expected bond lengths/angles (e.g., C—N bonds: ~1.35 Å; C—C aromatic bonds: ~1.39 Å). and provide examples of using SHELXL to resolve perimidine derivatives, while underscores WinGX’s utility in handling anisotropic displacement ellipsoids and hydrogen bonding networks .
Q. How can researchers utilize spectroscopic techniques such as NMR and mass spectrometry to confirm the molecular structure of this compound?
<sup>1</sup>H NMR is critical for identifying methoxy (-OCH3) protons (δ ~3.8 ppm) and aromatic protons (δ ~6.8–7.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]<sup>+</sup> for C16H14N2O: calculated 266.1055). Cross-referencing with databases like NIST Chemistry WebBook () ensures spectral consistency. For impurities, recommends using retention time matching in HPLC alongside UV absorption profiles .
Advanced Research Questions
Q. What strategies are effective in reconciling discrepancies between spectroscopic data and X-ray crystallography results when characterizing this compound derivatives?
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing forces altering bond lengths. demonstrates the importance of verifying substituent assignments via independent methods: combine <sup>13</sup>C NMR chemical shifts with DFT-calculated geometries. For example, a methoxy group’s crystallographic position may differ from solution-phase conformers due to steric effects. Multi-technique validation (XRD, NMR, IR) minimizes misassignment risks .
Q. What advanced chromatographic or spectroscopic methods are employed to identify and quantify synthetic byproducts or impurities in this compound?
Impurity profiling requires hyphenated techniques like LC-MS/MS or GC-MS. highlights the use of reverse-phase HPLC with photodiode array detection to resolve structurally similar byproducts (e.g., cyclohexenone derivatives). Quantitation via calibration curves (0.1–5% detection limits) ensures compliance with ICH guidelines. For trace impurities, solid-phase extraction (SPE) coupled with high-sensitivity MS is recommended .
Q. How can density functional theory (DFT) calculations and database resources (e.g., PubChem, NIST) be integrated to predict and validate the electronic properties of this compound?
DFT simulations (B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps, dipole moments, and electrostatic potentials. and emphasize cross-referencing computed spectra (IR, UV-Vis) with experimental data from PubChem or NIST. For instance, NIST’s thermodynamic data (e.g., enthalpy of formation) can validate computational models. Database mining also aids in identifying analogous structures for reactivity comparisons .
Q. In crystallographic studies of this compound, how should researchers address challenges such as anisotropic displacement parameters or crystal twinning during data refinement?
Anisotropic displacement (e.g., elongated ellipsoids in methoxy groups) requires careful refinement using SHELXL’s restraints (ISOR, DELU). For twinned crystals, and recommend using TWIN/BASF commands in SHELXL to deconvolute overlapping reflections. illustrates resolving bond angle outliers (e.g., C—N—C angles deviating by >5°) via iterative refinement cycles and validating against similar structures in the Cambridge Structural Database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
